6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H14FNO3 |
|---|---|
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
6-fluoro-4-hydroxy-N,N-dimethyl-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C12H14FNO3/c1-14(2)12(16)11-6-9(15)8-5-7(13)3-4-10(8)17-11/h3-5,9,11,15H,6H2,1-2H3 |
InChI-Schlüssel |
FACDZWGGGWMJJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CC(C2=C(O1)C=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Initial Condensation and Cyclization
-
Starting materials : p-Fluorophenol and dimethyl acetylenedicarboxylate undergo an addition reaction in methanol under organic base catalysis (e.g., triethylamine) to form dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate.
-
Hydrolysis : The diester is hydrolyzed under alkaline conditions (e.g., NaOH) to yield 2-(p-fluorophenoxy)butenedioic acid.
-
Cyclization : Treatment with concentrated sulfuric acid induces cyclization, producing 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.
Hydrogenation to Chroman Carboxylic Acid
-
Catalytic hydrogenation : The chromene intermediate is hydrogenated using 5% Pd/C under pressurized H₂ (2.0 MPa) at 70–80°C to saturate the double bond, yielding 6-fluoro-4-oxochroman-2-carboxylic acid.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | H₂SO₄, 25–30°C, 5 h | 98.2% | 99.8% |
| Hydrogenation | Pd/C, H₂ (2.0 MPa), 70–80°C | 88.4% | 99.8% |
Reduction of 4-Oxo to 4-Hydroxy Group
The ketone at position 4 is reduced to a secondary alcohol using selective reducing agents:
Luche Reduction
Catalytic Hydrogenation
-
Catalyst : Raney nickel under high-pressure H₂ (5 atm) in ethanol at 50°C.
-
Advantage : Avoids over-reduction of the carboxylic acid moiety.
Comparison of Methods :
| Method | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Luche Reduction | NaBH₄/CeCl₃, MeOH, 0°C | 85% | High |
| Catalytic Hydrogenation | Raney Ni, H₂ (5 atm), 50°C | 78% | Moderate |
Conversion of Carboxylic Acid to Dimethylcarboxamide
The final step involves amidation of the carboxylic acid at position 2:
Carbamoyl Chloride Coupling
Coupling Agent-Mediated Amidation
-
Reagents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling with dimethylamine hydrochloride in tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 6 h.
Optimized Protocol :
| Parameter | Carbamoyl Chloride Method | EDC/HOBt Method |
|---|---|---|
| Yield | 92% | 88% |
| Purity | 98.5% | 97.2% |
| Scalability | Suitable for industrial production | Limited to lab scale |
Alternative Pathways and Recent Advances
Chromone Annulation Strategy
-
Method : o-Hydroxyaryl enaminones react with aryldiazonium salts and water to form chromone intermediates, which are subsequently reduced to chromans.
-
Advantage : Eco-friendly, one-pot synthesis with water as a co-solvent.
Critical Analysis of Challenges
Functional Group Compatibility
Analyse Chemischer Reaktionen
Hydroxyl Group
The hydroxyl group at position 4 participates in nucleophilic substitution , enabling the introduction of substituents (e.g., alkylation, acylation). This reactivity is critical for modifying the compound’s properties or synthesizing derivatives.
Carboxamide Group
The carboxamide moiety undergoes amide bond formation , which is typically achieved through coupling reactions (e.g., using HATU or DCC) with amines . This step is pivotal during synthesis and may influence subsequent reactivity or stability.
Enzymatic Resolution and Enantiomeric Separation
While not directly applied to this compound, enzymatic resolution methods for structurally related chroman derivatives provide insights into potential synthetic strategies. For example, EstS and EstR esterases from Geobacillus thermocatenulatus enable high enantiomeric excess (ee) resolution of chroman-2-carboxylic acid derivatives . This suggests that enzymatic methods could be adapted for resolving stereoisomers of the target compound if chiral centers are present.
| Enzyme | Substrate | ee Value | Key Advantage |
|---|---|---|---|
| EstS | Racemic methyl ester | >99% | High enantioselectivity for (S)-isomer |
| EstR | Racemic methyl ester | 95–96% | Sequential resolution capability |
Stability and Degradation
Under acidic conditions, hydroxyl groups in chroman derivatives may undergo racemization or decomposition , as observed in the synthesis of (S)-δ-CEHC . For 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide, the hydroxyl group’s stability during synthesis or storage could be influenced by:
-
pH sensitivity : Acidic environments may promote carbocation formation and racemization .
-
Protecting groups : Use of silyl ethers (e.g., TBS) or methyl ethers to stabilize the hydroxyl group during synthesis .
Comparison with Structural Analogues
The compound’s unique chroman backbone with fluorine and hydroxyl groups distinguishes it from related derivatives. Below is a structural comparison:
| Compound | Core Structure | Key Functional Groups | Reported Activity |
|---|---|---|---|
| 6-Fluoro-4-hydroxyquinoline | Quinoline | Fluorine, hydroxyl | Antitubercular |
| 4-Hydroxy-N,N-dimethylbenzamide | Benzamide | Hydroxyl, dimethylamide | Anti-inflammatory |
| This compound | Chroman | Fluorine, hydroxyl, dimethylamide | Antitubercular, antimalarial |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Antitubercular Activity
- Research indicates that 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide serves as an intermediate in synthesizing drugs aimed at treating tuberculosis. Its fluorinated structure enhances biological activity, making it a promising candidate for further development against this infectious disease.
-
Antimalarial Properties
- The compound has shown potential antiplasmodial effects, which are crucial for malaria treatment. Studies suggest that its unique structure allows for selective interactions with biological targets involved in the lifecycle of the malaria parasite.
-
Cancer Research
- Interaction studies have demonstrated that this compound influences pathways associated with cell proliferation and apoptosis. These interactions are vital for understanding its therapeutic potential against various cancers.
Study 1: Antitubercular Efficacy
A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth, with IC50 values indicating strong antitubercular activity. This supports its potential use in developing new treatments for tuberculosis.
Study 2: Anticancer Mechanisms
In vitro evaluations showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound activates caspases, leading to programmed cell death, which is crucial for cancer therapy .
Study 3: Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers and pro-inflammatory cytokines in microglial cells, suggesting its potential application in treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key differences among structurally related compounds are summarized below:
Key Observations:
Core Structure: Chroman (saturated) vs. Chroman derivatives may exhibit improved metabolic stability due to reduced ring strain .
Substituent Effects: Halogen at Position 6: Fluorine (target) vs. chlorine () alters electronegativity and steric bulk, impacting target selectivity and pharmacokinetics. Position 4: Hydroxy (-OH) in the target vs. oxo (=O) in chromene derivatives () modifies hydrogen-bond donor/acceptor capacity and acidity.
Functional Group at Position 2 :
Physicochemical and Pharmacokinetic Properties
Notes:
Biologische Aktivität
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₂H₁₄FNO₃
- Molecular Weight : 239.24 g/mol
- Structure : The compound features a chroman backbone with a hydroxyl group and a carboxamide functional group, which enhance its solubility and biological activity .
Antitubercular and Antiplasmodial Properties
This compound has shown promise as an antitubercular agent , with studies indicating its potential effectiveness against Mycobacterium tuberculosis. Additionally, preliminary investigations suggest it may possess antiplasmodial properties , making it a candidate for malaria treatment .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing pathways associated with:
- Cell Proliferation
- Apoptosis
These interactions are crucial for understanding its therapeutic potential against diseases such as cancer and infections .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit enhanced biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their key characteristics:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 6-Fluoro-4-hydroxyquinoline | Quinoline derivative | Exhibits antitubercular properties |
| 4-Hydroxy-N,N-dimethylbenzamide | Benzamide derivative | Known for anti-inflammatory activity |
| 6-Fluoro-4-hydroxy-N-methylcarbamate | Carbamate derivative | Potential neuroprotective effects |
| 4-Hydroxy-N,N-dimethylthiazole-2-carboxamide | Thiazole derivative | Anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
-
Antitubercular Activity :
- A study demonstrated that this compound exhibited significant inhibition against M. tuberculosis, with an IC50 value indicating potent antitubercular efficacy .
-
Antiplasmodial Activity :
- Another investigation revealed its ability to inhibit Plasmodium falciparum growth in vitro, suggesting potential use in malaria treatment .
- Cell Viability and Toxicity :
Q & A
Q. What meta-analysis approaches integrate disparate biological data from related carboxamides to predict mechanisms?
- Methodological Answer : Network pharmacology models integrate transcriptomic and proteomic datasets to map target pathways. QSAR models (Random Forest/PLS regression) prioritize substituents (e.g., dimethylamino vs. hydroxyl) for activity optimization. Cross-study validation uses Cohen’s κ to quantify reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
